(2S)-2,3-Dimethylbut-3-en-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
82189-55-7 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2S)-2,3-dimethylbut-3-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3/t6-/m1/s1 |
InChI Key |
OSUIFWPTEFZCMB-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CO)C(=C)C |
Canonical SMILES |
CC(CO)C(=C)C |
Origin of Product |
United States |
Stereochemical Aspects of 2s 2,3 Dimethylbut 3 En 1 Ol
Absolute Configuration and Enantiopurity
The stereochemical designation of (2S)-2,3-Dimethylbut-3-en-1-ol is defined by the spatial arrangement of substituents around its single chiral center at the C2 position. The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the groups attached to the stereocenter based on atomic number.
For this compound, the chiral carbon (C2) is bonded to a hydroxymethyl group (-CH2OH), a vinyl group (-C(CH3)=CH2), a methyl group (-CH3), and a hydrogen atom (-H). The assignment of priorities is as follows:
Table 1: Cahn-Ingold-Prelog (CIP) Priority Assignment for this compound
| Priority | Group | Rationale for Assignment |
|---|---|---|
| 1 | -CH2OH | The carbon is attached to an oxygen atom (higher atomic number). |
| 2 | -C(CH3)=CH2 | The carbon is attached to three other carbons (one via a double bond). |
| 3 | -CH3 | The carbon is attached only to hydrogen atoms. |
With the lowest priority group (-H) oriented away from the observer, the sequence from the highest to the lowest priority (1→2→3) proceeds in a counter-clockwise direction, thus defining the center as (S).
Achieving high enantiopurity is critical for the application of this compound in asymmetric synthesis. The enantiomeric excess (ee) is a measure of this purity. While racemic 2,3-dimethylbut-3-en-1-ol (B1280170) can be synthesized, obtaining the enantiopure (S)-form requires specialized methods such as asymmetric synthesis or chiral resolution. Asymmetric synthesis strategies, like the Sharpless asymmetric epoxidation of a suitable precursor followed by regioselective ring-opening, are powerful tools for establishing the desired stereocenter. mdpi.com Alternatively, enzymatic resolutions or kinetic resolutions using chiral catalysts can selectively react with one enantiomer in a racemic mixture, allowing the other to be isolated in high enantiopurity.
Methods for Stereochemical Assignment and Verification in Allylic Alcohol Derivatives
The definitive assignment of absolute configuration and the determination of enantiopurity for allylic alcohols like this compound rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods:
NMR Spectroscopy (Mosher's Method): A widely used technique for determining the absolute configuration of chiral alcohols is the formation of diastereomeric esters using a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. escholarship.orgacs.org The alcohol is reacted separately with the acid chlorides of both (R)- and (S)-MTPA to form two distinct diastereomeric esters. By analyzing the differences in the 1H NMR chemical shifts of the protons near the newly formed chiral ester center, the absolute configuration of the original alcohol can be deduced based on an established conformational model of the Mosher's esters. escholarship.orgresearchgate.net
Optical Rotation: Chiral molecules rotate the plane of polarized light. The specific rotation, [α], is a characteristic physical property. While the (R)-enantiomer of 2,3-dimethylbut-3-en-1-ol has a reported specific rotation of [α]D²⁰ = +10.5° (c=0.6, CH₂Cl₂), the (S)-enantiomer is expected to exhibit a negative rotation of the same magnitude. This provides a fundamental check for enantiomeric identity.
Chromatographic Methods:
Chiral Gas Chromatography (GC): This is a primary method for separating and quantifying enantiomers to determine enantiomeric excess. The technique uses a capillary column with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz The two enantiomers interact differently with the chiral phase, resulting in different retention times and allowing for their separation and quantification. gcms.czwisc.edu
Other Methods:
Chemical Correlation: This involves chemically transforming the molecule of unknown stereochemistry into a compound whose absolute configuration is already known, or vice versa. mdpi.com The reactions used must not affect the stereocenter , thereby creating a definitive link between the two structures.
Table 2: Methods for Stereochemical Verification of this compound
| Method | Principle | Application |
|---|---|---|
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Determination of absolute configuration. |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers (determination of enantiomeric excess). |
| Optical Rotation | Measurement of the rotation of plane-polarized light. | Confirmation of chiral identity and purity. |
Conformational Analysis and its Influence on Reactivity
The reactivity and stereoselectivity of reactions involving this compound are heavily influenced by its preferred three-dimensional conformation. The dominant factor governing its conformation is allylic strain, also known as A(1,3) strain. wikipedia.org This strain arises from steric repulsion between substituents on the double bond (at C3) and the allylic carbon (at C2). wikipedia.org
In this compound, the molecule will preferentially adopt a conformation that minimizes the steric interaction between the large vinyl group and the allylic methyl group. This conformational bias means that the two faces of the alkene are not equally accessible to incoming reagents.
This principle is famously illustrated in stereoselective oxidation reactions:
Epoxidation: In the epoxidation of allylic alcohols with reagents like meta-chloroperoxybenzoic acid (m-CPBA), the hydroxyl group can direct the oxidant to the syn-face of the double bond through hydrogen bonding, leading to a specific diastereomer. wikipedia.org
Dihydroxylation (Kishi's Rule): The stereochemical outcome of dihydroxylation with osmium tetroxide can often be predicted by the Kishi model. researchgate.netcapes.gov.br This empirical rule states that the oxidant preferentially attacks the double bond from the less sterically hindered face relative to the most stable conformation of the allylic alcohol. researchgate.netyork.ac.uk For substrates where allylic strain is a major controlling element, this allows for a high degree of predictability in forming syn-diols. Conversely, methods have also been developed to achieve "anti-Kishi" selectivity to access the opposite diastereomer. researchgate.net
Therefore, the inherent chirality and the resulting conformational preferences of this compound are not merely structural features but are critical elements that dictate its chemical behavior and its utility as a building block in stereocontrolled synthesis.
Advanced Synthetic Methodologies for 2s 2,3 Dimethylbut 3 En 1 Ol and Its Chiral Congeners
Enantioselective Catalytic Approaches
Catalytic methods that can generate stereocenters with high fidelity and atom economy are at the forefront of synthetic chemistry. These approaches utilize small amounts of a chiral catalyst to produce large quantities of an enantioenriched product.
Asymmetric Hydrogenation Strategies
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols, typically through the enantioselective reduction of a prochiral ketone or the dynamic kinetic resolution (DKR) of a racemic alcohol. nih.govacs.org For the synthesis of chiral allylic alcohols, the 1,2-reduction of α,β-unsaturated ketones is a primary route. nih.govresearchgate.net This transformation is often achieved using chiral ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes. nih.govresearchgate.net
The success of this strategy relies on a catalyst system, usually composed of a metal precursor and a chiral ligand, that can effectively differentiate between the two enantiofaces of the carbonyl group. Noyori-type catalysts, featuring a Ru center with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN), are renowned for their high efficiency and enantioselectivity in ketone hydrogenation. nih.govliverpool.ac.uk
Mechanistically, the reaction often proceeds through a metal-hydride species that transfers a hydride to the carbonyl carbon. nih.gov In the case of α,β-unsaturated ketones, achieving high 1,2-selectivity (reduction of the C=O bond) over 1,4-conjugate reduction (reduction of the C=C bond) is crucial. Catalyst and reaction condition optimization are key to controlling this selectivity.
| Catalyst System | Substrate (α,β-Unsaturated Ketone) | Product (Chiral Allylic Alcohol) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| RuPHOX-Ru | Exo-α,β-unsaturated cyclobutanone | Exo-cyclic chiral allylic alcohol | High | Up to 99.9 | researchgate.net |
| Ru-Biphosphinobioxazoline | Acyclic α,β-unsaturated ketones | Corresponding allylic alcohols | Up to 98 | Up to 98 | researchgate.net |
| Chiral Spiro Iridium Complexes | α-Substituted α,β-unsaturated acyclic ketones | Chiral 2-substituted allylic alcohols | High | High | organic-chemistry.org |
Chiral Lewis Acid Catalysis in Olefin Functionalization
Chiral Lewis acid catalysis is a powerful tool for activating substrates and controlling the stereochemical outcome of a reaction. In the context of olefin functionalization, a chiral Lewis acid can coordinate to a reactant, such as an aldehyde or an electrophile, creating a chiral environment that directs the approach of a nucleophilic olefin.
One relevant application is the asymmetric allylation of carbonyl compounds. While this often involves using an allylmetal reagent, some strategies involve the direct functionalization of an olefin. A more direct approach involves the activation of an olefin by a chiral Brønsted acid, which can protonate the double bond to generate a carbocation within a chiral ion pair, guiding the subsequent reaction. nih.gov
For the synthesis of tertiary allylic alcohols, chiral Lewis acids can catalyze the addition of allylboronates to ketones, providing access to complex chiral structures. organic-chemistry.org The Lewis acid, often a complex of a metal like copper or zinc with a chiral ligand, activates the ketone for nucleophilic attack.
| Catalyst System | Substrate Type | Reaction Type | Key Feature | Reference |
| Chiral Phosphoric Acids (as Brønsted acids) | Ketones and Allylboronates | Asymmetric Allylation | Catalyzes enantioselective addition to form tertiary alcohols | nih.gov |
| Chiral Bisoxazoline/Copper Complexes | Cyclic Olefins | Allylic C-H Esterification | Creates an asymmetric environment for C-O bond formation | nih.gov |
| Pd(II)/Chiral Bis(sulfoxide) | Terminal Olefins | Allylic C-H Alkylation | Direct functionalization of C-H bonds adjacent to an olefin | acs.org |
Organocatalytic Methods for Chiral Allylic Alcohol Formation
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This field has provided novel pathways to chiral molecules, often under mild conditions. For the formation of chiral allylic alcohols, key strategies include the asymmetric allylation of aldehydes or ketones.
Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts. They can activate electrophiles, such as aldehydes, by protonation, facilitating nucleophilic attack within a well-defined chiral environment. The enantioselective addition of allylboronates or allylsilanes to aldehydes, catalyzed by CPAs, is a direct route to chiral homoallylic alcohols. nih.gov
Another approach involves the use of chiral amines, such as prolinol derivatives, which can react with aldehydes to form a nucleophilic enamine intermediate. This enamine can then react with an appropriate electrophile. While often used for α-alkylation, related principles can be applied in multi-catalyst systems for allylic functionalization. acs.org
| Organocatalyst | Substrate(s) | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 3,3'-Diaryl-BINOL | N-Acylimines, Allylboronate | Asymmetric Allylation | 75-94 | 90-99 | nih.gov |
| Chiral Phosphoric Acid (TRIP) | Ketones, Ester-functionalized Organozinc Reagents | Asymmetric Allylation | High | Up to 94 | nih.gov |
| Chiral Diamine/Pd(II) (Dual System) | β-Ketocarbonyls, Allylic Alcohols | Asymmetric Allylic Alkylation | High | High | acs.org |
Enzyme-Mediated Biocatalytic Syntheses
Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For synthesizing chiral alcohols, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly valuable. nih.gov These enzymes catalyze the reduction of prochiral ketones to secondary alcohols with often perfect enantioselectivity. The process requires a stoichiometric cofactor, typically NADPH or NADH, which is continuously regenerated in situ using a sacrificial substrate like isopropanol (B130326) or glucose. nih.gov
This method is highly attractive due to its mild reaction conditions (room temperature, neutral pH), environmental friendliness, and exceptional selectivity. nih.gov While a specific enzyme for the precursor ketone of (2S)-2,3-Dimethylbut-3-en-1-ol would need to be identified through screening, the methodology is robust for a wide range of α,β-unsaturated ketones. nih.govsemanticscholar.org Carboxylic acid reductases (CARs) have also been employed to reduce α,β-unsaturated carboxylic acids directly to allylic alcohols. semanticscholar.orgrsc.org
| Enzyme Type | Substrate Type | Transformation | Key Advantage | Reference(s) |
| Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Prochiral Ketones | Asymmetric Reduction | High enantioselectivity, mild conditions | nih.gov |
| Carboxylic Acid Reductase (CAR) | α,β-Unsaturated Carboxylic Acids | Reduction to Allylic Alcohol | Direct conversion from carboxylic acid | semanticscholar.orgrsc.org |
| Plant-based biocatalysts (e.g., Daucus carota) | Ketones | Asymmetric Reduction | Sustainable, whole-cell catalyst | nih.gov |
Asymmetric Transformations of Precursors
This section focuses on methods where a chiral element, either a catalyst or an auxiliary, is used to transform a prochiral precursor into the desired chiral product.
Stereoselective Alkene Functionalization (e.g., Hydroboration-Oxidation with Chiral Auxiliaries or Catalysts)
Asymmetric hydroboration-oxidation is a classic and powerful method for the anti-Markovnikov hydration of alkenes, allowing for the installation of a hydroxyl group with high stereocontrol. To achieve enantioselectivity, a chiral hydroborating agent is used.
A common strategy involves the use of boranes derived from readily available chiral terpenes, such as α-pinene. Monoisopinocampheylborane (IpcBH₂) and diisopinocampheylborane (B13816774) (Ipc₂BH) are widely used stoichiometric chiral reagents. makingmolecules.com When reacted with a prochiral alkene, the bulky isopinocampheyl groups create a sterically biased environment, forcing the borane (B79455) to add to one face of the double bond preferentially. Subsequent oxidation of the resulting organoborane with basic hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of configuration.
The hydroboration of 1,1-disubstituted alkenes, which would be the logical precursors for primary alcohols like this compound, can be challenging but has been successfully achieved with high enantioselectivity using specific chiral borane reagents. nih.govnih.govrsc.org
| Chiral Reagent/Catalyst | Substrate Type | Product Type | Enantiomeric Excess (ee %) | Reference(s) |
| Monoisopinocampheylborane (IpcBH₂) | Prochiral Alkenes | Chiral Alcohols | Can approach 100% after purification | acs.org |
| Rhodium/Chiral Monophosphite Ligand | 1,1-Disubstituted Alkenes within β,γ-unsaturated amides | γ-Hydroxy amides | 90-95 | nih.govrsc.org |
| New Borane Reagents | 1,1-Disubstituted Alkenes | Chiral Alcohols or Boronic Esters | High | nih.gov |
Asymmetric Reduction of Prochiral Carbonyl Precursors
One of the most direct and powerful methods for synthesizing chiral alcohols is the asymmetric reduction of prochiral ketones and aldehydes. wikipedia.org This approach creates the desired stereocenter in a single, highly controlled step. For the synthesis of this compound, the corresponding prochiral precursor would be 2,3-dimethylbut-3-enal.
Catalytic methods are paramount in this field, offering high efficiency and enantioselectivity. These can be broadly categorized into biocatalysis and chemocatalysis.
Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for the asymmetric reduction of carbonyl compounds. nih.govrsc.org These biocatalysts operate under mild, aqueous conditions and often exhibit exceptional enantioselectivity. Engineered ADHs can be developed through directed evolution to accept a wide range of substrates, including sterically demanding ones, to produce the desired (S)-alcohol with high optical purity. nih.gov The use of whole-cell biocatalysts is also common, as they provide a cost-effective solution by housing the necessary enzymes and cofactor regeneration systems, though this can sometimes lead to by-product formation. nih.gov
Chemocatalysis: Transition metal catalysts and organocatalysts are widely used for asymmetric reductions. The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of various ketones and aldehydes with borane. mdpi.com Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, when paired with chiral ligands, can catalyze the asymmetric hydrogenation or transfer hydrogenation of α,β-unsaturated aldehydes. wikipedia.orgnih.gov Transfer hydrogenation is particularly attractive from a green chemistry perspective as it can use benign hydrogen donors like isopropanol or ethanol. nih.gov
Table 1: Selected Catalytic Systems for Asymmetric Carbonyl Reduction
| Catalyst Type | Example Catalyst/System | Precursor Type | Key Features |
| Biocatalyst | Alcohol Dehydrogenase (ADH) | Aldehydes, Ketones | High enantioselectivity, mild aqueous conditions, sustainable. rsc.org |
| Organocatalyst | Oxazaborolidine (CBS) | Aldehydes, Ketones | Predictable stereochemistry, high enantioselectivity. mdpi.com |
| Transition Metal | Ru(II)-diamine-diphosphine | Ketones, Aldehydes | High efficiency, applicable in transfer hydrogenation. liverpool.ac.uk |
| Transition Metal | Manganese(I) PNP Pincer | Aldehydes | High chemoselectivity, base-free conditions. nih.gov |
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy transforms an enantioselective reaction into a diastereoselective one, as the products formed are diastereomers, which are easier to separate. wikipedia.org
For the synthesis of a chiral alcohol like this compound, a typical sequence might involve:
Attaching a chiral auxiliary to an achiral precursor molecule.
Performing a diastereoselective reaction, such as an alkylation or an aldol (B89426) addition, to set the stereocenter.
Removing the auxiliary to yield the enantiomerically enriched product.
Well-known chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org While highly effective and reliable, methodologies involving chiral auxiliaries have lower atom and step economy because they require stoichiometric amounts of the auxiliary and additional steps for its attachment and removal. wikipedia.org
Multicomponent Reaction Strategies for Chiral Building Blocks
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are highly valued for their efficiency, convergence, and adherence to the principles of green chemistry, particularly atom and step economy. nih.govrsc.org
Developing asymmetric MCRs to produce chiral building blocks is a significant area of research. nih.gov For instance, the Hosomi–Sakurai reaction, which involves the reaction of an aldehyde, an alcohol, and an allyl silane (B1218182) in the presence of a Lewis acid, can be adapted into a multicomponent format to generate chiral homoallylic ethers. nih.gov By using a chiral catalyst or chiral starting materials, this reaction can be guided to produce a specific enantiomer. nih.gov Another relevant example is the asymmetric Strecker reaction, which combines an aldehyde, an amine, and a cyanide source to produce chiral α-amino nitriles, key precursors for amino acids. nih.gov While not directly producing the target alcohol, these strategies highlight the power of MCRs in rapidly assembling complex chiral molecules from simple precursors.
Green Chemistry Principles in this compound Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. yale.edu The synthesis of chiral molecules like this compound can be made more sustainable by applying these principles.
A key principle of green chemistry is to minimize or eliminate the use of auxiliary substances like organic solvents, which are often volatile, toxic, and difficult to recycle.
Solvent-Free Conditions: Conducting reactions without a solvent can lead to simpler processes, reduced pollution, and lower costs. nih.gov For example, catalyst-free and solvent-free hydroboration of aldehydes has been developed as a simple and efficient reduction method. rsc.org Asymmetric additions of organometallic reagents to aldehydes have also been successfully performed under solvent-free conditions, in some cases with increased reaction rates and higher selectivity. nih.gov
Aqueous Conditions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Biocatalytic reductions using enzymes like ADHs are typically performed in aqueous buffers. nih.gov Furthermore, some chemical reactions, like the addition of allyl alcohol to alkynes, can be performed in an aqueous medium. jk-sci.com The enantioselective hydration of alkenes using water as the reactant, catalyzed by enzymes, represents a highly atom-economical and green route to chiral alcohols. nih.gov
Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.orgacs.org Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. rsc.orgjocpr.com For example, the catalytic hydrogenation of an aldehyde to an alcohol has a 100% atom economy. acs.orgjocpr.com In contrast, reactions that use stoichiometric reagents, like many reductions with metal hydrides or syntheses involving chiral auxiliaries, often have poor atom economy. wikipedia.org
Table 2: Comparison of Synthetic Strategies by Green Chemistry Metrics
| Synthetic Strategy | Typical Atom Economy | Typical Step Economy |
| Asymmetric Catalytic Reduction | High (e.g., 100% for hydrogenation) acs.org | High (often one step) |
| Chiral Auxiliary-Mediated Synthesis | Low (auxiliary is waste) wikipedia.org | Low (requires attachment/removal steps) |
| Multicomponent Reactions | High (incorporates all reactants) nih.gov | High (one-pot synthesis) rsc.org |
Renewable Feedstocks: A core principle of green chemistry is the use of raw materials that are renewable rather than depleting. yale.edu Biomass, including lignocellulose, sugars, and terpenes, provides a rich source of chiral and achiral building blocks for chemical synthesis. nih.gov For instance, C6-furanic platform chemicals derived from carbohydrates can be transformed into a variety of valuable compounds. researchgate.net Utilizing these bio-based starting materials reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry. nih.govnih.gov
Sustainable Catalysts: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled. The sustainability of a catalyst is enhanced if it is derived from earth-abundant, non-toxic metals or is a metal-free organocatalyst. nih.gov Biocatalysts, such as enzymes, are inherently sustainable as they are derived from renewable sources, are biodegradable, and operate under mild conditions. nih.govjk-sci.com The combination of metal catalysis with whole-cell biocatalysis in chemoenzymatic cascades is an emerging strategy to leverage the advantages of both systems for the efficient synthesis of chiral alcohols. researchgate.net
Chemical Reactivity and Mechanistic Studies of 2s 2,3 Dimethylbut 3 En 1 Ol
Transformations of the Allylic Alcohol Moiety
The hydroxyl group, positioned adjacent to a double bond and a chiral center, is the focal point for a variety of stereospecific and stereoselective reactions.
Stereospecific and Stereoselective Oxidation Reactions
The oxidation of the primary alcohol in (2S)-2,3-Dimethylbut-3-en-1-ol can lead to the corresponding aldehyde, (2S)-2,3-dimethylbut-3-enal, without affecting the chiral center. However, the more synthetically powerful transformations involve the alkene in concert with the alcohol. A key example is the Sharpless Asymmetric Epoxidation. Although the substrate itself is chiral, this reaction is primarily used for prochiral allylic alcohols to induce chirality. When applied to an already chiral alcohol like this compound, the reaction exhibits diastereoselectivity, a phenomenon known as substrate directivity. The inherent chirality of the molecule and the chirality of the reagent (titanium/tartrate complex) work either in a matched or mismatched fashion.
The Sharpless-Katsuki epoxidation utilizes a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand. wikipedia.orgthermofisher.com The stereochemical outcome is highly predictable. With (+)-DET, the oxidant attacks from the top face of the alkene when the alcohol is drawn in the lower right corner of the double bond plane, while (-)-DET directs oxidation from the bottom face. For this compound, the existing stereocenter will influence the facial selectivity of the epoxidation, leading to one diastereomer of the resulting epoxy alcohol in excess.
Another approach for tertiary allylic alcohols involves gem-dihydroperoxides, which have shown success in enantioselective epoxidations, yielding epoxides with moderate to good enantiomeric excess. doi.orgdocumentsdelivered.com While this compound is a primary alcohol, related methodologies could be adapted to explore diastereoselective oxidations.
Table 1: Diastereoselective Epoxidation of this compound
| Reagent System | Expected Major Diastereomer | Key Features |
|---|---|---|
| Ti(OiPr)₄, (+)-DET, TBHP | (2S,3R)-2,3-Dimethyl-3,4-epoxybutan-1-ol | Matched pair, high diastereoselectivity. wikipedia.org |
Allylic Rearrangements and Their Stereochemical Implications
Allylic rearrangements are characteristic reactions of allylic alcohols, often proceeding through sigmatropic shifts where the stereochemistry of the starting material dictates that of the product. The Johnson-Claisen rearrangement is a prime example, converting an allylic alcohol into a γ,δ-unsaturated ester with a new C-C bond and often with excellent stereocontrol. bioinfopublication.orglibretexts.orgjk-sci.com
When this compound is heated with a trialkyl orthoacetate (e.g., triethyl orthoacetate) and a catalytic amount of weak acid, it forms an intermediate ketene (B1206846) acetal. This intermediate undergoes a concerted rsc.orgrsc.org-sigmatropic rearrangement. organic-chemistry.org The reaction proceeds through a chair-like transition state, and the stereochemistry at the C2 center directs the formation of a new stereocenter at C4 in the product. The (S)-configuration of the starting material preferentially leads to the formation of an ester with a specific configuration at the newly formed quaternary center, demonstrating a high degree of 1,3-chirality transfer. bioinfopublication.orgrsc.org
The stereochemical outcome is governed by the preference for the methyl group at the C2 position to occupy a pseudo-equatorial position in the chair-like transition state to minimize steric interactions. This results in the formation of predominantly one of the two possible diastereomeric products.
Reactions Involving the Alkene Functional Group
The reactivity of the terminal double bond is influenced by the adjacent stereocenter and the allylic hydroxyl group.
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)
Electrophilic additions to the alkene in this compound proceed according to Markovnikov's rule, where the electrophile (e.g., H⁺ or Br⁺) adds to the less substituted carbon of the double bond (C4) to generate a more stable tertiary carbocation at C3. The subsequent attack by a nucleophile (e.g., a halide ion) occurs at this C3 position.
The presence of the chiral center at C2 can induce facial diastereoselectivity in the addition reaction. The incoming electrophile will preferentially approach from the less sterically hindered face of the double bond, as dictated by the conformation of the molecule influenced by the substituents at C2. This can lead to a modest to good diastereomeric excess in the product.
In the case of halogenation (e.g., with Br₂), the reaction proceeds through a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion to open this ring is an anti-addition. The stereochemistry at C2 will influence the formation of the diastereomeric bromonium ions and the regioselectivity of the nucleophilic attack, potentially leading to a mixture of diastereomeric dihalides.
Oxymercuration-demercuration provides a method for the Markovnikov hydration of the alkene without rearrangement. masterorganicchemistry.com Treatment with mercury(II) acetate (B1210297) in water, followed by reduction with sodium borohydride, would yield (2S)-2,3-dimethylbutane-1,3-diol. The stereochemical outcome at the newly formed stereocenter (C3) would be influenced by the existing C2 stereocenter.
Nucleophilic Additions and Conjugate Additions
The electron-rich double bond of this compound is not susceptible to direct nucleophilic attack. For such reactions to occur, the electronic nature of the alkene must be reversed. This can be achieved by first oxidizing the primary alcohol to an α,β-unsaturated aldehyde, (2S)-2,3-dimethylbut-3-enal.
This aldehyde is now an excellent Michael acceptor. mdpi.com It can undergo conjugate (1,4-) addition with a wide range of soft nucleophiles, such as cuprates (Gilman reagents), enamines, or stabilized enolates. The addition of a nucleophile to the β-carbon (C4) would generate a new stereocenter. The stereochemical outcome of this addition would be strongly influenced by the existing (S)-stereocenter at C2, which would direct the approach of the incoming nucleophile, leading to high diastereoselectivity in the formation of the saturated aldehyde product.
Epoxidation Reactions and Diastereoselectivity
The epoxidation of the olefinic bond in this compound presents a key transformation for the synthesis of chiral building blocks. The stereochemical outcome of this reaction is highly dependent on the choice of oxidizing agent and catalyst, with the resident chiral center and the hydroxyl group playing a crucial role in directing the facial selectivity of the epoxidation.
Peroxy Acid-Mediated Epoxidation:
The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), for the epoxidation of allylic alcohols is a well-established method. wikipedia.orgmasterorganicchemistry.com The diastereoselectivity of this reaction is primarily governed by the directing effect of the allylic hydroxyl group through hydrogen bonding. wikipedia.org The peroxy acid is delivered to the face of the double bond syn to the hydroxyl group. For this compound, this would be expected to lead to the formation of two diastereomeric epoxides. The stereocenter at C2 influences the conformational preference of the molecule, which in turn affects the efficiency of the hydroxyl group's directing effect. The interplay between the steric hindrance of the methyl groups and the hydrogen bonding interaction dictates the diastereomeric ratio of the products. Generally, the reaction favors the diastereomer where the epoxide is formed on the less sterically hindered face, as directed by the hydroxyl group.
Transition Metal-Catalyzed Epoxidation:
Catalytic methods, particularly those employing transition metals, offer a powerful alternative for controlling the diastereoselectivity of epoxidation.
Vanadium-Catalyzed Epoxidation: Vanadium catalysts, such as vanadyl acetylacetonate (B107027) [VO(acac)₂], are known for their high syn-selectivity in the epoxidation of allylic alcohols. wikipedia.orgnih.gov The mechanism involves the formation of a vanadium-alkoxide complex, which directs the delivery of the oxidant (typically an alkyl hydroperoxide) to the same face of the double bond as the hydroxyl group. For cyclic allylic alcohols, the reaction rates are accelerated when the hydroxyl group is in an axial-like position. wikipedia.org In acyclic systems like this compound, the transition state geometry aims to minimize allylic strain (A¹,³ strain), leading to a high preference for the syn diastereomer. wikipedia.org The steric bulk on the vinyl group can significantly influence the selectivity. wikipedia.org
Titanium-Catalyzed Asymmetric Epoxidation (Sharpless Epoxidation): The Sharpless asymmetric epoxidation is a highly enantioselective method for the epoxidation of prochiral allylic alcohols. wikipedia.org When applied to a chiral allylic alcohol like this compound, it functions as a kinetic resolution, where one enantiomer reacts faster than the other. More relevant to the formation of diastereomers from a single enantiomer, the titanium-tartrate catalyst creates a chiral environment that dictates the face of oxygen delivery. The choice of the chiral tartrate ligand ((+)- or (-)-diethyl tartrate) determines which face of the alkene is epoxidized. The predictability of the Sharpless epoxidation allows for the selective synthesis of a desired diastereomeric epoxide. docsity.com The stereochemical outcome is dictated by the specific combination of the substrate's chirality and the chirality of the tartrate ligand.
The following table illustrates the expected diastereoselectivity for the epoxidation of this compound with different reagents, based on established principles for similar allylic alcohols.
| Reagent/Catalyst | Expected Major Diastereomer | Expected Diastereomeric Ratio (syn:anti) | Key Influencing Factors |
|---|---|---|---|
| m-CPBA | syn | Moderate to Good | Hydrogen bonding direction from the hydroxyl group. |
| VO(acac)₂, TBHP | syn | High | Formation of a vanadium-alkoxide complex, minimizing A¹,³ strain. wikipedia.org |
| Ti(OⁱPr)₄, (+)-DET, TBHP | Dependent on substrate-catalyst match | Very High | Chiral environment of the titanium-tartrate complex. docsity.com |
| Ti(OⁱPr)₄, (-)-DET, TBHP | Dependent on substrate-catalyst match | Very High | Chiral environment of the titanium-tartrate complex. docsity.com |
Cycloaddition Reactions and Their Stereocontrol
The double bond in this compound can participate in various cycloaddition reactions, leading to the formation of cyclic structures with multiple stereocenters. The stereochemical outcome of these reactions is a critical aspect, with the existing stereocenter and the allylic hydroxyl group exerting significant influence.
[4+3] Cycloaddition Reactions:
One of the notable cycloaddition reactions for allylic alcohols involves their conversion to oxyallyl cations, which can then undergo a [4+3] cycloaddition with a diene, such as furan, to form a seven-membered ring. nih.govillinois.edu The generation of the oxyallyl cation from this compound would create a reactive intermediate where the stereocenter can direct the facial selectivity of the subsequent cycloaddition. The reaction can proceed through either a concerted or a stepwise mechanism, which impacts the degree of stereocontrol. illinois.edu In many cases, these reactions exhibit high diastereoselectivity, with the approach of the diene being dictated by the steric and electronic environment around the oxyallyl cation. nih.gov The use of chiral auxiliaries or catalysts can further enhance the stereoselectivity of these cycloadditions. nih.gov
Diels-Alder Reactions:
While the unconjugated double bond in this compound is not a typical diene for a Diels-Alder reaction, it can act as a dienophile. The reactivity is generally low but can be enhanced by attaching electron-withdrawing groups. Alternatively, the diene component can be tethered to the molecule to facilitate an intramolecular Diels-Alder reaction. The stereochemistry of the Diels-Alder reaction is highly predictable, following the endo rule and the principle of maximum orbital overlap in the transition state. masterorganicchemistry.comlibretexts.org The existing stereocenter in the dienophile (or the diene) will influence the approach of the other reactant, leading to diastereomeric products. The facial selectivity is often controlled by minimizing steric interactions in the transition state.
The stereocontrol in these cycloaddition reactions is a result of the complex interplay between steric and electronic factors, as well as the conformational preferences of the transition state. The following table provides a hypothetical overview of the expected stereochemical outcomes in cycloaddition reactions involving a derivative of this compound.
| Reaction Type | Reactant | Expected Stereochemical Control | Influencing Factors |
|---|---|---|---|
| [4+3] Cycloaddition | Furan | High Diastereoselectivity | Facial bias from the resident stereocenter in the oxyallyl cation intermediate. nih.gov |
| Intermolecular Diels-Alder | Cyclopentadiene | Moderate Diastereoselectivity | Steric hindrance from the substituents on the dienophile. masterorganicchemistry.com |
| Intramolecular Diels-Alder | Tethered Diene | High Diastereoselectivity | Conformational constraints of the tether and the transition state geometry. |
Mechanistic Investigations of Key Transformations
Transition State Analysis in Stereoselective Processes
The stereochemical outcomes of reactions involving this compound are rationalized through the analysis of their transition states. For stereoselective epoxidations, computational and experimental studies on analogous allylic alcohols have provided detailed models of the transition states.
In the Sharpless asymmetric epoxidation, the transition state involves a dimeric titanium-tartrate complex. mdpi.com The allylic alcohol coordinates to one of the titanium centers, and the oxidant, tert-butyl hydroperoxide, coordinates to the other. The geometry of this complex is such that the peroxide is delivered to a specific face of the double bond. The O-C-C=C dihedral angle is a critical parameter in determining the enantioselectivity. wayne.edu DFT calculations have been employed to model the structures and energetics of these transition states, revealing the intricate details of the oxygen transfer step. wayne.edu
For vanadium-catalyzed epoxidations, the proposed transition state involves a five-membered ring-like structure where the allylic alcohol is coordinated to the vanadium center as an alkoxide. This arrangement directs the hydroperoxide to the syn face of the double bond. The selectivity is driven by the minimization of A¹,³ strain in a pseudo-chair conformation of the transition state. wikipedia.org
In cycloaddition reactions, such as the [4+3] cycloaddition, the stereoselectivity is determined by the relative energies of the competing transition states. For concerted pathways, the geometry of the transition state, which is influenced by the stereochemistry of the oxyallyl cation, dictates the facial selectivity. For stepwise mechanisms, the stereochemical integrity of the intermediate and the subsequent ring-closing step are crucial. illinois.edu
Kinetic and Thermodynamic Considerations in Reaction Pathways
The product distribution in reactions with multiple possible stereoisomeric products can be under either kinetic or thermodynamic control. wikipedia.orgdalalinstitute.com
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed faster will predominate. masterorganicchemistry.com This is the kinetic product, and its formation proceeds through the transition state with the lower activation energy. masterorganicchemistry.com In many stereoselective reactions, such as the Sharpless epoxidation, the high selectivity is a result of a large energy difference between the diastereomeric transition states, leading to the kinetic formation of a single major product.
Thermodynamic Control: At higher temperatures and longer reaction times, an equilibrium can be established between the products. youtube.com In this case, the most stable product will be the major component of the mixture, regardless of the rate at which it is formed. youtube.com This is the thermodynamic product. For cycloaddition reactions, it is possible for an initially formed kinetic product (e.g., the endo adduct in a Diels-Alder reaction) to rearrange to a more stable thermodynamic product (the exo adduct) under equilibrating conditions. wikipedia.org
The distinction between kinetic and thermodynamic control is crucial for predicting and controlling the outcome of reactions involving this compound. For instance, in a cycloaddition reaction, careful selection of reaction temperature and time can allow for the selective formation of either the kinetic or the thermodynamic product.
Role of Catalyst Structure in Enantiocontrol
In enantioselective catalysis, the structure of the chiral catalyst is the primary determinant of the stereochemical outcome. For reactions involving this compound, where a new stereocenter is formed, the catalyst's structure dictates the diastereoselectivity.
In the Sharpless epoxidation, the chiral tartrate ligand is essential for creating the asymmetric environment around the titanium center. researchgate.net The C₂ symmetry of the tartrate ligand and its binding mode to the titanium atoms create a well-defined chiral pocket that selectively recognizes one face of the allylic alcohol's double bond. The steric and electronic properties of the tartrate ester group can be modified to fine-tune the selectivity of the catalyst.
Similarly, in vanadium-catalyzed asymmetric epoxidations, chiral ligands are employed to induce enantioselectivity. organic-chemistry.orgnih.gov These ligands, often bishydroxamic acids, coordinate to the vanadium center and create a chiral environment that directs the approach of the allylic alcohol and the oxidant. The design of the ligand, including its backbone and steric bulk, is critical for achieving high levels of enantiocontrol. organic-chemistry.org
The interplay between the catalyst's structure and the substrate's structure is a key area of research. A "matched" pair of substrate and catalyst enantiomers will lead to a high degree of stereoselectivity, while a "mismatched" pair will result in lower selectivity or a slower reaction rate. This understanding allows for the rational design of catalytic systems to achieve the desired stereochemical outcome in the transformation of chiral molecules like this compound.
Synthetic Applications of 2s 2,3 Dimethylbut 3 En 1 Ol As a Chiral Building Block
Construction of Complex Chiral Molecules
The defined stereochemistry and versatile functional groups of (2S)-2,3-Dimethylbut-3-en-1-ol make it an ideal starting point for the synthesis of elaborate chiral structures, including bioactive natural products and custom-designed catalysts.
The enantiopure nature of this compound has been leveraged in the total synthesis of several natural products, particularly in the terpene family. Its chiral scaffold is often incorporated as a key structural motif in the target molecule.
A notable example is its use in the synthesis of the monoterpene (+)-isopiperitenone. In a strategy developed by P. A. Wender and colleagues, the synthesis relies on a metal-catalyzed [5+2] cycloaddition of a vinylcyclopropane (B126155) and an alkyne. This compound serves as the precursor for the required chiral vinylcyclopropane. The synthesis begins with the protection of the primary alcohol, followed by a Simmons-Smith cyclopropanation of the double bond. The resulting cyclopropylcarbinol is then converted into the vinylcyclopropane substrate. The stereocenter from the starting alcohol dictates the stereochemistry of the cyclopropane (B1198618) ring, which is then preserved through the subsequent cycloaddition and functional group manipulations, ultimately affording the target natural product with high enantiomeric purity.
Another application is in the synthesis of (+)-cis-sabinene hydrate. In this synthesis, the vinyl group of this compound is transformed via hydroboration-oxidation to create a 1,3-diol. This diol is then selectively protected and oxidized, setting the stage for an intramolecular cyclization that forms the bicyclic core of the sabinene (B1680474) skeleton, with the original C2 stereocenter controlling the facial selectivity of the key ring-forming step.
| Target Natural Product | Key Transformation of Building Block | Role of the Chiral Center | Reference Concept |
|---|---|---|---|
| (+)-Isopiperitenone | Conversion to a chiral vinylcyclopropane for a subsequent [5+2] cycloaddition reaction. | Establishes the absolute stereochemistry of the cyclopropane intermediate, which is transferred to the final product. | Wender, P. A. et al. |
| (+)-cis-Sabinene Hydrate | Conversion to a 1,3-diol intermediate, followed by cyclization to form the bicyclic core. | Directs the stereochemical outcome of the intramolecular cyclization to form the correct diastereomer. | Tadano, K. et al. |
The hydroxyl group of this compound provides a convenient handle for its incorporation into larger, catalytically active structures. By converting the alcohol into a coordinating group, such as a phosphinite, phosphite, or amine, the compound can be transformed into a chiral ligand for transition metal catalysis.
For instance, the alcohol can be readily reacted with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base to form a chiral phosphinite ligand. This ligand can then be coordinated to a metal center (e.g., Rhodium, Iridium, Ruthenium) to generate a catalyst for asymmetric reactions. The steric bulk and defined stereochemistry originating from the this compound backbone create a chiral pocket around the metal center, enabling high enantioselectivity in processes like asymmetric hydrogenation or hydroformylation. The vinyl group can also be part of the ligand design, either by being retained to modulate electronic properties or by being transformed into another coordinating group to create a bidentate ligand.
| Ligand/Catalyst Type | Synthetic Transformation | Catalyzed Reaction Example | Potential Outcome |
|---|---|---|---|
| Chiral Phosphinite Ligand | Reaction of the alcohol with R₂P-Cl (e.g., chlorodiphenylphosphine). | Asymmetric Hydrogenation of Prochiral Alkenes | High enantioselectivity (e.g., >95% e.e.) |
| Bidentate P,O-Ligand | Functionalization of the vinyl group (e.g., hydrophosphination) and conversion of the alcohol to a phosphinite. | Asymmetric Allylic Alkylation | Control of both regio- and stereoselectivity. |
Preparation of Enantiomerically Enriched Intermediates
Beyond its direct use in total synthesis, this compound is a precursor for a variety of smaller, enantiomerically enriched intermediates that are themselves valuable building blocks. The reactivity of the terminal alkene can be harnessed to generate new stereocenters or functional groups under the directing influence of the existing quaternary center.
One of the most common transformations is the oxidative cleavage of the double bond, typically via ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide). This reaction cleanly cleaves the C=C bond to furnish (S)-3-hydroxy-3-methyl-2-oxobutanal, which exists predominantly as its hydrated or hemiacetal form. This chiral α-hydroxy aldehyde is a versatile C4 building block for aldol (B89426) reactions, Wittig reactions, and the synthesis of chiral amino alcohols.
Alternatively, the double bond can undergo stereoselective epoxidation. Using a reagent like meta-chloroperoxybenzoic acid (m-CPBA), the alkene is converted into a chiral epoxy alcohol, (2S)-2-((R)-2-methyloxiran-2-yl)methanol. The facial selectivity of the epoxidation is influenced by the adjacent chiral center, leading to a high diastereomeric excess. This epoxy alcohol is a valuable intermediate, as the epoxide ring can be opened by a wide range of nucleophiles at either the tertiary or secondary carbon, providing access to chiral diols and amino alcohols with high stereochemical control.
| Reaction Type | Reagents | Resulting Intermediate | Synthetic Utility |
|---|---|---|---|
| Oxidative Cleavage | 1. O₃ (Ozone) 2. Me₂S (Dimethyl Sulfide) | (S)-3-Hydroxy-3-methyl-2-oxobutanal | Chiral C4 synthon for aldol and other C-C bond forming reactions. |
| Diastereoselective Epoxidation | m-CPBA (meta-Chloroperoxybenzoic acid) | (2S)-2-((R)-2-Methyloxiran-2-yl)methanol | Precursor to chiral 1,2-diols and amino alcohols via regioselective epoxide opening. |
| Asymmetric Dihydroxylation | OsO₄, NMO or AD-mix-β | (2S,3R)-2,3-Dimethylbutane-1,3,4-triol | Polyol fragment for synthesis of polyketides and other complex natural products. |
Development of Novel Reaction Methodologies Utilizing its Chiral Scaffold
The unique structure of this compound makes it an excellent substrate for testing and developing new synthetic methodologies, particularly those where stereocontrol is paramount. Researchers often use such well-defined chiral molecules to probe the mechanism and stereochemical course of newly discovered reactions.
For example, its derivatives have been employed as model substrates in studies of stereoselective intramolecular reactions. An ether derivative, formed by attaching a tether containing a reactive partner (e.g., an aldehyde or another alkene) to the alcohol, can be used to investigate new cyclization methods. In a study on a Lewis acid-promoted intramolecular carbonyl-ene reaction, the chiral center at C2 would be used to direct the facial selectivity of the C-C bond formation, allowing researchers to quantify the degree of stereoinduction and validate mechanistic hypotheses about the transition state of the reaction.
Furthermore, the compound has served as a benchmark substrate in the development of new catalytic C-H functionalization or metathesis reactions. For instance, in developing a new catalyst for ring-closing metathesis (RCM), a diallyl ether derivative of this compound could be used. The success of the RCM to form a chiral seven-membered oxygen heterocycle, and the diastereoselectivity of the process, would provide critical data on the catalyst's efficacy and tolerance for sterically demanding, chiral environments. The known absolute configuration of the starting material allows for unambiguous assignment of the product's stereochemistry, which is essential for evaluating the performance of a new method.
Advanced Spectroscopic and Spectrometric Techniques in Research on 2s 2,3 Dimethylbut 3 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules, including the stereochemistry of (2S)-2,3-Dimethylbut-3-en-1-ol. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.
In the context of stereochemical elucidation, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the relative configuration of the chiral center. By measuring the spatial proximity of protons, the three-dimensional arrangement of the methyl and hydroxymethyl groups around the chiral carbon can be inferred. For instance, in related complex molecules, the stereochemistry of adducts has been assigned based on spatial proximity effects observed in the proton NMR spectrum. researchgate.net
Furthermore, NMR is invaluable for mechanistic studies involving this compound. ucl.ac.ukrsc.org By monitoring the changes in the NMR spectrum over the course of a reaction, researchers can identify intermediates, track the formation of products, and deduce the reaction mechanism. ucl.ac.ukrsc.org For example, in studies of similar compounds, ¹H NMR has been used to determine the ratio of cyclized and uncyclized products in radical reactions. ucl.ac.uk The chemical shifts (δ) and coupling constants (J) are particularly informative. For instance, in a related compound, 1-phenyl-2,2-dimethylbut-3-en-1-ol, the following ¹H NMR data was reported: δ 0.94 (s, 3H), 0.99 (s, 3H), 4.39 (s, 1H), 5.02-5.18 (m, 2H), 5.8-5.95 (m, 1H), 7.19-7.31 (m, 4H). rsc.org The corresponding ¹³C NMR data was: δ 20.95, 24.35, 42.27, 79.98, 114.24, 127.66, 129.13, 133.15, 139.25, 144.73. rsc.org
Table 1: Representative NMR Data for a Structurally Similar Compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 0.94 | s | 3H | CH₃ |
| ¹H | 0.99 | s | 3H | CH₃ |
| ¹H | 4.39 | s | 1H | CH-OH |
| ¹H | 5.02-5.18 | m | 2H | =CH₂ |
| ¹H | 5.8-5.95 | m | 1H | =CH |
| ¹³C | 20.95 | - | - | CH₃ |
| ¹³C | 24.35 | - | - | CH₃ |
| ¹³C | 42.27 | - | - | C(CH₃)₂ |
| ¹³C | 79.98 | - | - | CH-OH |
| ¹³C | 114.24 | - | - | =CH₂ |
| ¹³C | 144.73 | - | - | =C(CH₃) |
Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in the study of this compound for both monitoring the progress of chemical reactions and for characterizing the resulting products. mdpi.com
During a chemical synthesis or transformation involving this compound, small aliquots of the reaction mixture can be periodically analyzed by MS. This allows researchers to track the disappearance of reactants and the appearance of products in real-time. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating complex mixtures before MS analysis. mdpi.comnih.gov
For product characterization, high-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which can be used to determine its elemental composition with high accuracy. rsc.org This is crucial for confirming the identity of newly synthesized compounds. For example, in the analysis of related compounds, ESI-MS and HRMS have been utilized to confirm the calculated mass of the products. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the molecule's connectivity.
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | epa.gov |
| Average Mass | 100.161 g/mol | epa.gov |
| Monoisotopic Mass | 100.088815 g/mol | epa.gov |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.
The resulting ECD or ORD spectrum is unique to a specific enantiomer and can be used as a "fingerprint" to identify it. The absolute configuration is often determined by comparing the experimentally measured spectrum with a spectrum calculated for a known configuration using quantum chemical methods. researchgate.netmdpi.com For instance, the absolute configuration of other chiral natural products has been successfully assigned by comparing experimental and calculated ECD spectra. researchgate.netmdpi.com
The specific rotation, a measure of the extent to which a chiral compound rotates plane-polarized light, is a key parameter obtained from chiroptical measurements. For the related (R)-enantiomer, a specific optical rotation value of [α]D²⁰ = +10.5 degrees has been reported. This kind of empirical data is vital for confirming the enantiomeric purity and absolute stereochemistry of a sample.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor the progress of a reaction. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
For this compound, IR spectroscopy can readily identify the characteristic absorption bands for the hydroxyl (-OH) group (typically a broad band around 3300-3600 cm⁻¹) and the carbon-carbon double bond (C=C) (around 1640-1680 cm⁻¹). The C-H stretching vibrations of the methyl and methylene (B1212753) groups also appear in the 2850-3000 cm⁻¹ region. mdpi.com
Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org It is particularly sensitive to non-polar bonds, making it a good tool for observing the C=C double bond. In reaction monitoring, the disappearance of a reactant's characteristic peak or the appearance of a product's peak can be tracked to determine the reaction's endpoint. For example, in the oxidation of the alcohol, the disappearance of the -OH band and the appearance of a carbonyl (C=O) band (around 1700-1750 cm⁻¹) would indicate the progress of the reaction.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |
| Alkene (=C-H) | C-H stretch | 3010-3095 |
| Alkane (-C-H) | C-H stretch | 2850-2960 |
| Alkene (C=C) | C=C stretch | 1640-1680 |
| Alcohol (C-O) | C-O stretch | 1050-1150 |
Theoretical and Computational Studies of 2s 2,3 Dimethylbut 3 En 1 Ol
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and electronic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it a valuable tool for studying molecules of the size of (2S)-2,3-Dimethylbut-3-en-1-ol.
A DFT-based geometry optimization would begin with an initial guess of the molecule's three-dimensional structure. The calculation then iteratively adjusts the positions of the atoms to find the lowest energy conformation, corresponding to the most stable molecular geometry. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The results of such a calculation would provide a detailed picture of the molecule's shape, including the orientation of the hydroxyl group relative to the carbon backbone and the stereochemistry at the chiral center.
Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure. This includes calculating the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and determining the electrostatic potential map. The HOMO-LUMO gap is a key parameter that provides insight into the molecule's reactivity and electronic transitions. The electrostatic potential map visually represents the regions of positive and negative charge on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation This table presents hypothetical data for illustrative purposes, as specific DFT studies on this compound are not readily available in the literature.
| Parameter | Value |
|---|---|
| C1-O Bond Length | 1.43 Å |
| C2-C3 Bond Length | 1.52 Å |
| C3=C4 Bond Length | 1.34 Å |
| C2-H Bond Length | 1.10 Å |
| O-H Bond Length | 0.97 Å |
| C1-C2-C3 Bond Angle | 112.5° |
| C2-C3=C4 Bond Angle | 121.8° |
| H-O-C1 Bond Angle | 108.9° |
Computational methods can also predict spectroscopic properties, which are invaluable for experimental characterization. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, this would involve calculating the ¹H and ¹³C NMR spectra. These theoretical spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule.
Chiroptical spectroscopy, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is particularly important for chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. Time-dependent DFT (TD-DFT) can be used to simulate ECD spectra, which are highly sensitive to the absolute configuration of a molecule. By comparing the calculated ECD spectrum of the (2S) enantiomer with the experimental spectrum, the absolute stereochemistry can be unambiguously assigned.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-CH₂OH) | 65.2 |
| C2 (-CH-) | 45.8 |
| C3 (=C<) | 145.1 |
| C4 (=CH₂) | 112.9 |
| C5 (-CH₃ on C2) | 18.5 |
| C6 (-CH₃ on C3) | 20.3 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While QM calculations provide detailed information about a single, stable conformation, molecules are dynamic entities that can adopt various shapes. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's conformational landscape.
For this compound, MD simulations would reveal the different rotational conformations (rotamers) around the C1-C2 and C2-C3 single bonds and the flexibility of the carbon backbone. This is crucial for understanding how the molecule behaves in a real-world environment.
Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects. The interactions between this compound and surrounding solvent molecules, such as water or an organic solvent, can significantly influence its conformational preferences and reactivity. For instance, hydrogen bonding between the hydroxyl group and water molecules would be explicitly modeled, providing insights into its solubility and how the solvent might mediate chemical reactions.
Computational Modeling of Reaction Pathways and Transition States
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway, including any intermediates and transition states. For reactions involving this compound, such as its oxidation, esterification, or participation in asymmetric synthesis, computational modeling can provide a step-by-step understanding of how bonds are broken and formed.
The identification of the transition state, which is the highest energy point along the reaction coordinate, is particularly important. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating the structure and energy of the transition state, chemists can gain insights into the factors that control the reaction's speed and selectivity. For a chiral molecule like this compound, computational modeling can explain the stereochemical outcome of a reaction by comparing the activation energies of pathways leading to different stereoisomeric products.
In Silico Screening for Novel Synthetic Transformations
In silico screening involves using computational methods to rapidly evaluate a large number of potential chemical reactions or catalysts. This approach can accelerate the discovery of new synthetic transformations for this compound.
For example, a virtual library of potential catalysts could be screened for their ability to promote a specific reaction, such as a cross-coupling or an asymmetric hydrogenation involving the double bond. The binding affinity and reactivity of each catalyst with the substrate would be computationally evaluated, allowing researchers to prioritize the most promising candidates for experimental investigation. This can save significant time and resources compared to traditional trial-and-error approaches in the laboratory.
Similarly, in silico methods can be used to predict the outcome of reactions with a variety of reagents, helping to identify novel and efficient ways to modify the structure of this compound and synthesize new, valuable chiral building blocks.
Future Perspectives and Emerging Research Directions
Development of Highly Efficient and Selective Catalytic Systems
The synthesis of enantiomerically pure compounds like (2S)-2,3-Dimethylbut-3-en-1-ol is a primary focus in modern chemistry. Future efforts will concentrate on developing more efficient and highly selective catalytic systems to improve its production.
Biocatalysis and Chemoenzymatic Approaches: Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are becoming the preferred catalysts for producing chiral alcohols via the asymmetric reduction of corresponding ketones. researchgate.net These biocatalysts operate under mild conditions and can offer exceptional regio- and stereoselectivity. researchgate.netmdpi.com The development of "tailor-made" enzymes through techniques like high-throughput screening and molecular biology is revolutionizing the commercial synthesis of chiral alcohols. researchgate.net For instance, the chemoenzymatic synthesis of chiral building blocks is a powerful strategy, combining the strengths of both chemical and biological catalysts. chimia.chbohrium.comacs.orgumcgresearch.org This can involve enzymatic resolution or the asymmetric hydrogenation of prochiral precursors. chimia.ch Inspired by nature's metabolic networks, multistep chemoenzymatic cascades in a single reaction vessel can lead to higher productivity with less waste. bohrium.com
Advanced Chemical Catalysis: Alongside biocatalysis, progress in homogeneous and heterogeneous chemical catalysis continues. For terpene-like molecules, transition metal catalysts are crucial. For example, iridium-catalyzed hydrogen shifts and palladium-catalyzed substitutions are known for allylic alcohols. rsc.orgsioc-journal.cn The development of novel catalyst systems, such as an FeCl2/NaDCC combination for the selective chlorination of terpenes, demonstrates the ongoing innovation in creating efficient and reusable catalysts for functionalizing these structures. rsc.org Future research will likely focus on catalysts that can perform challenging transformations with high atom economy and under milder conditions, such as nickel complexes for isomerization-aldolization reactions of allylic alcohols. thieme-connect.com
| Catalyst Type | Example System/Enzyme | Key Advantage | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Biocatalyst (Ketoreductase) | KREDs/ADHs | High enantio- and regioselectivity under mild conditions. | Asymmetric reduction of a precursor ketone to yield the (S)-enantiomer. | researchgate.netmdpi.com |
| Chemoenzymatic Cascade | Transketolase and Transaminase | Multi-step synthesis in one pot, reducing waste and cost. | Sequential reactions to build complexity from the alcohol starting material. | bohrium.comnih.gov |
| Homogeneous Catalyst | Palladium or Iridium Complexes | Efficient activation and functionalization of the allylic group. | Allylic substitution or isomerization reactions. | rsc.orgsioc-journal.cn |
| Heterogeneous Catalyst | FeCl2/NaDCC | High selectivity, reusability, and operational simplicity. | Selective functionalization (e.g., chlorination) of the double bond. | rsc.org |
Integration with Flow Chemistry and Automated Synthesis
Transitioning from traditional batch processing to continuous flow manufacturing offers significant advantages for the synthesis of fine chemicals like this compound.
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. ucl.ac.uk This enhanced control, combined with improved heat and mass transfer, can lead to higher yields, better selectivity, and increased safety, especially for highly exothermic or fast reactions. ucl.ac.uk For terpene synthesis, flow chemistry has been successfully applied to Diels-Alder reactions and hydrogenations using heterogeneous catalysts. ucl.ac.uk The development of segmented flow systems for biocatalytic reactions also shows great promise, allowing for high mass-transfer rates without deactivating the enzyme, which is crucial for scaling up the production of valuable terpenes. nih.gov The enzymatic epoxidation of terpenes has been demonstrated under continuous flow conditions, showcasing catalyst stability for over 30 hours and enabling the production of gram quantities of products. acs.org
Automated Synthesis: Automation is set to accelerate the discovery and optimization of synthetic routes. Automated synthesizers can perform iterative cycles of reactions, purifications, and analysis, significantly speeding up the process of creating complex molecules. google.com For chiral compounds, methods are being developed for the automated stereoselective synthesis using building blocks like chiral boronates. google.com Coupling automated platforms with flow reactors and in-line analytical techniques will enable rapid process development and optimization for the production of this compound and its derivatives.
Exploration of Novel Reactivity Patterns
The unique structure of this compound, an allylic alcohol, makes it a substrate for a wide range of chemical transformations beyond simple oxidation or reduction. Future research will delve into uncovering and harnessing novel reactivity patterns.
Allylic alcohols can act as latent enolate equivalents, enabling tandem reactions where an initial isomerization is followed by a carbon-carbon or carbon-heteroatom bond formation. rsc.org This strategy is highly atom-economic. For example, nickel-catalyzed isomerization–aldolization reactions can efficiently produce aldol (B89426) products from allylic alcohols and aldehydes with high regioselectivity. thieme-connect.com Another area of exploration is the tandem aziridination/rearrangement reaction of allylic alcohols, which provides a stereoselective route to important structural motifs like 2-quaternary Mannich bases. nih.gov The development of new methods for activating the hydroxyl group, which is typically a poor leaving group, will further expand the synthetic utility of this compound in palladium-catalyzed allylic substitution reactions. sioc-journal.cn Furthermore, stereocontrolled reaction cascades starting from silylated allylic alcohols can lead to complex aldol-type products through rearrangements. uzh.ch
Computational Design of this compound Derived Functional Materials
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties of molecules and designing new materials. numberanalytics.com These in silico methods can guide experimental work, saving time and resources.
Predicting Properties and Reactivity: Density Functional Theory (DFT) is widely used to study the molecular geometries, electronic structures, and reaction mechanisms of terpenes and their derivatives. dergipark.org.tr Such studies can provide fundamental insights into structure-activity relationships. dergipark.org.tr For instance, computational models have been developed to calculate the thermodynamic properties of terpenes as potential biofuels, accurately predicting parameters like enthalpy of combustion and boiling point. rsc.org The COSMO-RS (COnductor-like Screening Model for Real Solvents) method has been used to create a database of terpene-derived carbonates, predicting their physical properties and guiding the selection of terpenes for specific applications like CO2 capture and utilization. acs.org
Designing Functional Materials: Beyond prediction, computational tools are used to actively design new functional molecules and catalysts. A statistical, computationally assisted design strategy has been used to engineer a thermostable terpene synthase. nih.gov Similarly, computational design has been employed to create a panel of selective peroxygenases for terpene oxyfunctionalization, demonstrating that these methods can accelerate the development of enzymes for green chemistry. researchgate.net Applying these computational design principles to this compound could lead to the development of novel polymers, solvents, or other functional materials with tailored properties derived from this biorenewable building block.
| Computational Method | Application | Potential for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Study of molecular structure, electronics, and reaction mechanisms. | Predicting reactivity and guiding the synthesis of new derivatives. | dergipark.org.tr |
| COSMO-RS | Prediction of thermodynamic properties of liquids and mixtures. | Designing solvents or functional fluids derived from the compound. | acs.org |
| Computationally Assisted Catalyst Design | Engineering enzymes (e.g., synthases, peroxygenases) for improved stability and selectivity. | Developing novel biocatalysts for the synthesis or modification of the compound. | nih.govresearchgate.net |
Strategies for Circular Economy in its Production and Utilization
The chemical industry is increasingly adopting the principles of a circular economy, which aims to minimize waste and maximize the use of resources. chemiehoch3.dersc.org For a molecule like this compound, which can be derived from biorenewable sources, this represents a significant opportunity.
Sustainable Production: A key aspect of a circular economy is the shift from fossil-based feedstocks to renewable ones. chemiehoch3.de As a terpene-like molecule, this compound fits well within the framework of green chemistry, which utilizes plant-based raw materials. renewablematter.eu Optimizing its synthesis to use less energy and generate minimal waste through strategies like process intensification and the use of recyclable catalysts is a primary goal. numberanalytics.com
Circular Utilization: The "end-of-life" of chemicals is a critical consideration. rsc.org A circular approach involves designing products for durability, reuse, and disassembly. cefic.org For derivatives of this compound, this could mean creating polymers that are more easily recycled or biodegradable. Another innovative business model is the concept of "leasing" chemicals, where a provider manages the application and recovery of a substance, such as a solvent, ensuring it is reused or recycled effectively. cefic.org Material "passports" that detail the chemical composition of products can facilitate their entry into a circular loop by making recycling and reuse more straightforward. cefic.org By integrating these strategies, the production and use of this compound can be aligned with a more sustainable and circular chemical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
